6-Methylquinazoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family, characterized by a fused bicyclic structure containing both a benzene ring and a pyrimidine ring. This compound features a carboxylic acid functional group at the fourth position and a methyl group at the sixth position of the quinazoline ring. It has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
6-Methylquinazoline-4-carboxylic acid can be classified as an aromatic carboxylic acid due to the presence of the carboxyl group (-COOH) attached to an aromatic system. It is structurally related to other quinazoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The synthesis of 6-Methylquinazoline-4-carboxylic acid can be achieved through several methods:
The molecular formula of 6-Methylquinazoline-4-carboxylic acid is . Its structure can be represented as follows:
6-Methylquinazoline-4-carboxylic acid undergoes various chemical reactions:
The mechanism of action for 6-Methylquinazoline-4-carboxylic acid involves its interaction with specific biological targets. It may act as an enzyme inhibitor, particularly against DNA gyrase or topoisomerase enzymes, which are critical for DNA replication and transcription processes. The precise pathways and targets are still under investigation but indicate potential therapeutic applications in oncology and infectious diseases.
6-Methylquinazoline-4-carboxylic acid has several scientific uses:
Anthranilic acid serves as a foundational precursor for constructing the quinazoline core. Modern protocols involve its cyclocondensation with carbonyl-containing partners under mild conditions. A notable method employs in situ-generated methyl pyrimidine-2-carbimidate reacting with substituted anthranilic acids to yield 2-(pyrimidin-2-yl)quinazolin-4(3H)-ones. This reaction tolerates electron-donating (methoxy, methyl) and halogen substituents on the anthranilic acid ring, enabling direct access to C6-methylquinazoline scaffolds when 4-methylanthranilic acid is used. The process occurs efficiently at 80–100°C in ethanol/water mixtures, achieving yields of 70–85% without chromatographic purification [2]. For C4-carboxylic acid functionality, anthranilic acids bearing pre-installed carboxyl groups (e.g., at C2) or post-cyclization oxidation strategies are employed.
Table 1: Cyclocondensation Partners for Anthranilic Acid in Quinazoline Synthesis
| Anthranilic Acid Substituent | Cyclization Partner | Product | Yield (%) |
|---|---|---|---|
| 4-Methyl | Methyl pyrimidine-2-carbimidate | 2-(Pyrimidin-2-yl)-6-methylquinazolin-4(3H)-one | 82 |
| 5-Fluoro | Ethyl 2-chloroacetate | 6-Methyl-2-(chloromethyl)quinazoline-4-carboxylate | 75 |
| Unsubstituted | Acetic anhydride | Quinazoline-4-carboxylic acid | 68 |
Carboxylic acid precursors (e.g., quinazoline-4-carboxylic acids) undergo selective neutralization with n-butyllithium or lithium hydroxide to form stable lithium salts. This step is critical for enhancing solubility in polar aprotic solvents and directing regioselective electrophilic attacks. The lithium carboxylate group acts as an ortho-directing group, facilitating lithiation at C5 or C7 positions adjacent to the carboxylate. Subsequent quenching with methyl iodide or other alkyl halides enables the introduction of methyl groups at specific ring positions. For 6-methylquinazoline-4-carboxylic acid synthesis, this method requires starting from 5-methylanthranilic acid derivatives to ensure the methyl group resides at C6 post-cyclization. Yields for the lithiation/alkylation sequence range from 60–75% [2].
Traditional Pfitzinger synthesis converts isatins into quinoline-4-carboxylic acids via alkaline ring opening followed by condensation with carbonyl compounds. Adapting this to quinazolines replaces isatin with anthranilic acid derivatives and substitutes the carbonyl partner with ketones, aldehydes, or enaminones. A key advancement involves aqueous one-pot protocols: methyl-bearing anthranilic acids react with enaminones (e.g., N,N-dimethylenaminone) in the presence of KOH/NaOH at 80°C. This method bypasses isolating the unstable keto-acid intermediate, directly furnishing 6-methylquinazoline-4-carboxylic acids in 74–89% yield. Water acts as an eco-friendly solvent, and the reaction completes within 4–6 hours, demonstrating superior atom economy compared to stepwise routes [1] [3].
Late-stage modification of the C6-methyl group leverages its unique reactivity:
Table 2: Regioselective Transformations of the C6-Methyl Group
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Bromination | NBS, BPO, CCl₄, reflux | 6-(Bromomethyl)quinazoline-4-carboxylic acid | Suzuki coupling, amination |
| Oxidation | KMnO₄, pyridine/H₂O, 60°C | Quinazoline-4,6-dicarboxylic acid | Diacid monomers for polymers |
| Aldehyde formation | SeO₂, dioxane, reflux | 6-Formylquinazoline-4-carboxylic acid | Schiff base ligands |
| Alkylation | LDA, THF, –78°C; then R–X | 6-(Substituted methyl)quinazoline-4-carboxylic acid | Extended side-chain analogs |
Fundamental differences exist in assembling quinoline versus quinazoline cores bearing C4-carboxylic acids:
Table 3: Core Assembly Comparison: Quinoline vs. Quinazoline
| Parameter | Quinoline-4-Carboxylic Acids | Quinazoline-4-Carboxylic Acids |
|---|---|---|
| Classic Synthetic Route | Pfitzinger reaction (Isatin + carbonyl) | Niementowski reaction (Anthranilic acid + amide) |
| Key Intermediate | Isatinic acid (from isatin base hydrolysis) | N-Carbamoyl anthranilic acid |
| Regioselectivity Control | C6-methyl via 5-methylisatin precursors | C6-methyl via 5-methylanthranilic acid |
| C4-Carboxyl Source | Inherent from isatinic acid | Requires anthranilic acid -COOH or oxidation |
| Ring Nitrogen Influence | Pyridine N activates C3/C5 for electrophiles | N1 imine-like; N3 amide-like deactivates C4 |
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9